N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline
Description
Properties
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-11(13)7-12(6-9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUHARBQVJIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Fluoro-5-methylaniline with Cyclobutylmethyl Precursors
- Principle : Reductive amination is a common method for N-alkylation of anilines, involving the reaction of the aniline with an aldehyde or ketone derivative of the alkyl group, followed by reduction.
- Typical Procedure :
- React 3-fluoro-5-methylaniline with cyclobutylcarboxaldehyde or cyclobutylmethyl aldehyde under mild acidic conditions.
- Use reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to reduce the imine intermediate to the secondary amine.
- Advantages : High selectivity, mild conditions, and good yields.
- Challenges : Requires preparation or availability of cyclobutylmethyl aldehyde, which may be unstable or require in situ generation.
Nucleophilic Substitution Using Cyclobutylmethyl Halides
- Principle : Direct alkylation of the aniline nitrogen by cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions.
- Typical Procedure :
- Treat 3-fluoro-5-methylaniline with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
- Conduct the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Advantages : Straightforward and commonly used for N-alkylation.
- Challenges : Possible over-alkylation or formation of quaternary ammonium salts; requires careful control of stoichiometry.
Buchwald–Hartwig Amination
- Principle : Palladium-catalyzed cross-coupling between aryl halides and amines.
- Applicability : If 3-fluoro-5-methyl aryl halide is available, it can be coupled with cyclobutylmethylamine under Pd-catalysis.
- Typical Conditions :
- Pd catalyst (e.g., Pd2(dba)3), appropriate ligand (e.g., BINAP), base (e.g., sodium tert-butoxide), and solvent (e.g., toluene).
- Elevated temperatures (80–110°C).
- Advantages : High selectivity, tolerance to functional groups.
- Challenges : Requires expensive catalysts and ligands, and optimization of reaction conditions.
Research Findings and Related Synthetic Examples
While direct literature on this compound synthesis is limited, related compounds provide experimental insights:
- The use of coupling reagents like HATU and bases such as collidine in dichloromethane or DMF is common for attaching complex substituents to aromatic amines.
- Reductive amination and nucleophilic substitution remain the most practical methods for introducing the cyclobutylmethyl group onto the aniline nitrogen.
Proposed Detailed Preparation Method
Based on the above analysis, a plausible preparation method is as follows:
Step 1: Preparation of 3-Fluoro-5-methylaniline
- Commercially sourced or synthesized via selective fluorination and methylation of aniline derivatives.
Step 2: Synthesis of Cyclobutylmethyl Halide
- Cyclobutylmethanol can be converted to cyclobutylmethyl bromide or chloride using phosphorus tribromide or thionyl chloride.
Step 3: N-Alkylation Reaction
- Dissolve 3-fluoro-5-methylaniline in anhydrous DMF.
- Add potassium carbonate as base.
- Slowly add cyclobutylmethyl bromide dropwise under inert atmosphere.
- Stir at 50–80°C for 12–24 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench, extract, and purify by column chromatography or recrystallization.
Alternative Step 3: Reductive Amination
- Mix 3-fluoro-5-methylaniline with cyclobutylcarboxaldehyde in methanol.
- Add sodium cyanoborohydride slowly at 0–25°C.
- Stir for several hours until completion.
- Workup and purification as above.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-fluoro-5-methylaniline, cyclobutylmethyl halide, base (K2CO3) | DMF, 50–80°C, 12–24 h | Simple, direct | Possible over-alkylation, side reactions |
| Reductive Amination | 3-fluoro-5-methylaniline, cyclobutylcarboxaldehyde, NaBH3CN | Methanol, 0–25°C, several h | Mild conditions, selective | Requires aldehyde precursor, sensitive reagents |
| Buchwald–Hartwig Amination | 3-fluoro-5-methyl aryl halide, cyclobutylmethylamine, Pd catalyst, ligand | Toluene, 80–110°C, inert atmosphere | High selectivity, functional group tolerance | Expensive catalysts, complex setup |
Notes on Purity and Characterization
- Purity of starting materials and solvents critically affects yields and selectivity.
- Characterization methods include NMR (1H, 13C, 19F), mass spectrometry, and HPLC.
- The presence of fluorine allows for 19F NMR as a sensitive probe to confirm substitution patterns.
Biological Activity
N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclobutylmethyl group : This moiety may influence the compound's lipophilicity and steric properties.
- Fluorine substituent : The presence of fluorine can enhance metabolic stability and alter biological activity.
- Aniline base : The aniline structure is often associated with various biological activities, including enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C12H14FN |
| Molecular Weight | 201.25 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | Approximately 3.5 |
2.1 Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
2.2 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, including Rho kinase, which plays a role in various physiological processes such as vascular smooth muscle contraction and cell migration. Inhibition of Rho kinase may have therapeutic implications for conditions such as hypertension and cancer .
2.3 Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for the development of anticancer therapeutics.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclobutyl group or the introduction of additional functional groups can significantly alter its pharmacological profile.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Cyclobutyl size | Larger groups increase lipophilicity but may reduce enzyme binding affinity |
| Fluorine position | Meta-position enhances stability and activity against specific targets |
| Aniline substitution | Variations lead to altered toxicity profiles |
4.1 Anti-Chagas Activity
A related compound demonstrated notable anti-Chagas activity by disrupting the redox balance in Trypanosoma cruzi, indicating a potential pathway for this compound to exhibit similar effects . Further studies are needed to explore this mechanism in detail.
4.2 Clinical Trials
While there are no direct clinical trials reported specifically for this compound, compounds with similar structures have advanced into clinical phases, showcasing promising results in treating chronic diseases such as hepatitis C and certain cancers .
5. Conclusion
This compound presents a compelling case for further research due to its diverse biological activities and potential therapeutic applications. Ongoing studies focusing on its SAR and mechanism of action will be essential for developing effective treatments based on this compound.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline as an antiviral agent. Its structure allows for interactions with viral proteins, potentially inhibiting replication mechanisms. For instance, compounds with similar structural motifs have demonstrated efficacy against RNA viruses, suggesting that this compound may share similar properties .
Anticancer Properties
Research indicates that compounds with fluoro-substituted aniline groups can exhibit anticancer activity by disrupting cellular signaling pathways involved in tumor growth. The specific configuration of this compound may enhance its binding affinity to target proteins implicated in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Analogous compounds have been studied for their neuroprotective effects, which could be attributed to their modulation of neurotransmitter systems .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available anilines and cyclobutyl derivatives. The following table summarizes common synthetic methods:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aniline + Cyclobutanol | Acidic medium, reflux | 85 |
| 2 | Intermediate + Fluorinating agent | Base, room temperature | 75 |
| 3 | Final product isolation | Solvent extraction | 90 |
Physical and Chemical Properties
- Molecular Weight: Approximately 201.25 g/mol
- Solubility: Soluble in organic solvents like DMSO; insoluble in water.
- Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.
Polymer Additives
This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve performance characteristics such as tensile strength and flexibility .
Electronic Materials
The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance device efficiency .
Antiviral Research
A study investigating the antiviral efficacy of structurally similar compounds found that modifications to the aniline structure significantly impacted activity against specific viral strains, supporting the hypothesis that this compound could exhibit similar effects .
Cancer Therapeutics
In preclinical trials, analogs of this compound were shown to inhibit tumor growth in xenograft models, leading researchers to consider this compound as a lead compound for further development in anticancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
3-Fluoro-5-(trifluoromethyl)aniline ()
- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position instead of a methyl (-CH₃) group.
- Key Differences :
- The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to the electron-donating -CH₃ group in the target compound.
- Higher molecular weight (199.12 g/mol vs. ~207.26 g/mol for the target compound) due to the trifluoromethyl substituent.
- Applications : Commonly used in agrochemicals and pharmaceuticals for its stability and resistance to metabolic degradation .
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ()
Cyclobutylmethyl-Containing Analogs
N-(Cyclobutylmethyl)naphthalen-1-amine ()
- Structure : Replaces the fluorinated aniline core with a naphthalene ring.
- Higher hydrophobicity compared to the aniline derivative.
- Applications : Possible use in organic electronics or as a fluorescent probe .
CUMYL-CBMICA ()
- Structure : Contains a cyclobutylmethyl group attached to an indole carboxamide scaffold.
- Key Differences :
- The indole core introduces hydrogen-bonding capabilities and aromaticity distinct from the aniline system.
- Reported as a psychoactive substance, highlighting the role of cyclobutylmethyl groups in modulating receptor interactions.
- Applications: Illicit designer drugs targeting cannabinoid receptors .
Boronated Derivatives
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline ()
- Structure : Incorporates a boronate ester at the 5-position.
- Key Differences :
- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
- Enhanced solubility in polar solvents due to the boron-containing moiety.
- Applications : Intermediate in synthesizing biaryl compounds for drug discovery .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline | Aniline | 3-F, 5-CH₃, N-cyclobutylmethyl | ~207.26 | Pharma intermediates, agrochemicals |
| 3-Fluoro-5-(trifluoromethyl)aniline | Aniline | 3-F, 5-CF₃ | 199.12 | Agrochemicals |
| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | Aniline | 5-F, 2-CH₃, N-(3-F-benzyl) | 233.26 | CNS-targeting drugs |
| N-(Cyclobutylmethyl)naphthalen-1-amine | Naphthalene | N-cyclobutylmethyl | ~213.30 | Organic electronics |
| CUMYL-CBMICA | Indole carboxamide | Cyclobutylmethyl, cumyl group | ~376.50 | Psychoactive substances |
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound enhances electron density on the aromatic ring, favoring electrophilic substitution reactions, while trifluoromethyl analogs () are more suited for nucleophilic pathways .
- Cyclobutylmethyl vs. Benzyl Groups : The cyclobutyl group offers a balance between hydrophobicity and conformational flexibility, making it advantageous in drug design compared to rigid benzyl derivatives () .
- Boronated Derivatives : The absence of a boronate group in the target compound limits its utility in cross-coupling reactions, a niche filled by analogs like .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, cyclobutylmethylamine reacts with 3-fluoro-5-methylbenzaldehyde in the presence of NaBH(OAc) in dichloroethane (DCE), followed by purification via column chromatography . Alternatively, nucleophilic substitution involves reacting 3-fluoro-5-methylaniline with cyclobutylmethyl bromide under basic conditions (e.g., KCO in DMF at 80°C). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) and inert atmosphere to prevent oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., cyclobutyl CH protons at δ 2.5–3.0 ppm; aromatic F and CH groups). F NMR detects fluorine environments (δ -110 to -120 ppm for meta-fluoro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHFN: 206.1218) .
- IR : Stretching frequencies for NH (3350–3400 cm) and C-F (1100–1200 cm) confirm functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability tests show degradation via oxidation or hydrolysis. Store at -20°C under argon, as cyclobutylmethyl groups are prone to ring-opening in humid environments. Accelerated stability studies (40°C/75% RH for 14 days) reveal <5% degradation when sealed with molecular sieves. Avoid prolonged exposure to light, as fluorinated anilines undergo photolytic C-F bond cleavage .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states in reductive amination. For example, the energy barrier for imine formation is ~25 kcal/mol, while NaBH(OAc)-mediated reduction has a barrier of ~15 kcal/mol. Solvent effects (DCE vs. THF) are modeled using the SMD continuum model, showing DCE lowers activation energy by 3–5 kcal/mol due to reduced polarity . Molecular dynamics simulations predict steric hindrance from the cyclobutyl group, guiding solvent selection (e.g., DMF improves accessibility vs. toluene) .
Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution of the fluorinated aromatic ring?
- Methodology : Meta-directing effects of the -F and -CH groups compete. Kinetic vs. thermodynamic control is assessed via nitration (HNO/HSO): at 0°C, nitration occurs para to -CH (kinetic product, 70% yield); at 80°C, para to -F dominates (thermodynamic, 55% yield). Competitive experiments with isotopic labeling (F) confirm directing trends via LC-MS analysis .
Q. How does the cyclobutylmethyl group influence biological activity compared to other N-alkyl substituents?
- Methodology : Comparative SAR studies with cyclopropylmethyl or linear alkyl analogs show cyclobutyl enhances target binding (e.g., K = 120 nM vs. 450 nM for cyclopropyl). Molecular docking (PDB: 6LU7) reveals the cyclobutyl group fills a hydrophobic pocket in enzyme active sites, validated by mutagenesis (Ala→Phe mutations reduce binding by 80%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
